tert-Butyl 3-amino-4-oxopiperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-amino-4-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C10H18N2O3 and a molecular weight of 214.26 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.
Preparation Methods
The synthesis of tert-Butyl 3-amino-4-oxopiperidine-1-carboxylate typically involves the protection of the piperidine ring’s amino group with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often involve the use of bases and nucleophilic reagents under controlled temperatures .
Chemical Reactions Analysis
tert-Butyl 3-amino-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Scientific Research Applications
tert-Butyl 3-amino-4-oxopiperidine-1-carboxylate is used in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of fine chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
tert-Butyl 3-amino-4-oxopiperidine-1-carboxylate can be compared with similar compounds like:
tert-Butyl 4-oxo-1-piperidinecarboxylate: This compound lacks the amino group at the 3-position, making it less versatile in certain synthetic applications.
tert-Butyl 3-oxopiperidine-1-carboxylate: This compound lacks both the amino and oxo groups, limiting its reactivity compared to this compound.
tert-Butyl 4-amino-3-oxopiperidine-1-carboxylate: This compound has a similar structure but with the amino group at the 4-position, which can lead to different reactivity and applications.
Properties
Molecular Formula |
C10H18N2O3 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7H,4-6,11H2,1-3H3 |
InChI Key |
CWPKANIQLBZAMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)N |
Origin of Product |
United States |
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